![molecular formula C20H21ClFNO3 B2605302 2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide CAS No. 2034258-18-7](/img/structure/B2605302.png)
2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide
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Description
2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H21ClFNO3 and its molecular weight is 377.84. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Heterocyclic Synthesis
One study focused on the synthesis of new heterocycles starting from ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate and their subsequent evaluation for cytotoxic activities. Compounds displaying significant cytotoxic potential were identified, hinting at the utility of similar compounds in drug development and cancer research (Hegazi et al., 2010).
Tuberculostatic Pyrazine Derivatives
Another study synthesized potentially tuberculostatic pyrazine derivatives, which showed high activity against tuberculosis. This suggests that fluoro- and chloro-substituted compounds could be explored for their antimicrobial properties, especially against resistant bacterial strains (Foks et al., 2005).
Peripheral Benzodiazepine Receptor Imaging
Research into fluorinated compounds for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) highlights the significance of such compounds in neurodegenerative disorder research. These compounds were synthesized and evaluated for their affinity towards PBRs, showing promise as imaging agents in neurodegenerative disease studies (Fookes et al., 2008).
Pharmacological Activity of Fluorobenzothiazole Analogues
A series of benzothiazoles and pyrazoles, including fluorobenzothiazole analogues, were synthesized and assessed for antimicrobial and antioxidant activities. This study underscores the broader pharmacological potential of fluorine- and chlorine-substituted compounds, suggesting avenues for further research into their therapeutic applications (Raparla et al., 2013).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3/c21-16-7-4-8-17(22)18(16)19(24)23-13-20(25,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,25H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYVNCCMIPLYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide |
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